![molecular formula C20H13BrClN3OS2 B12149960 N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12149960.png)
N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromophenyl, chlorophenyl, thienopyrimidine, and sulfanylacetamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using chlorobenzene derivatives.
Attachment of Bromophenyl Group: The bromophenyl group is added through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Studies have indicated that compounds similar to N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide exhibit significant cytotoxicity against various cancer cell lines. The thienopyrimidine moiety is particularly noted for its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Therapeutic Applications
- Cancer Treatment :
- Infection Control :
- Inflammatory Disorders :
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate anticancer properties | Showed significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the low micromolar range. |
Study 2 | Assess antimicrobial activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics. |
Study 3 | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for use in chronic inflammatory conditions. |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(3-bromophenyl)-2-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- N-(3-bromophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- N-(3-bromophenyl)-2-{[5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Uniqueness: The uniqueness of N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Biological Activity
N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of thieno[2,3-d]pyrimidine derivatives with various aryl groups. The synthetic route typically includes:
- Formation of Thieno[2,3-d]pyrimidine : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of bromine and chlorine substituents on the phenyl rings enhances biological activity.
- Final Acetamide Formation : The final step involves the acetamide formation, which is crucial for the compound's bioactivity.
Anticancer Activity
Several studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : The compound exhibited significant inhibitory effects on this cell line with an IC50 value indicating potent cytotoxicity compared to standard chemotherapeutics like paclitaxel .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the mitochondrial pathway and inhibition of key signaling pathways involved in cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- COX Inhibition : Studies indicate that derivatives containing thieno[2,3-d]pyrimidine structures can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated reduced edema and inflammation markers in carrageenan-induced paw edema tests .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Structural Feature | Effect on Activity |
---|---|
Bromine Substitution | Enhances lipophilicity and cellular uptake |
Chlorine Substitution | Improves selectivity towards cancer cells |
Sulfanyl Group | Increases interaction with target proteins |
Case Studies
- Case Study 1 : A recent study evaluated a series of thieno[2,3-d]pyrimidine derivatives including this compound against various cancer cell lines. Results indicated that modifications at the phenyl rings significantly affected cytotoxicity profiles .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects in rodent models. The compound was administered in varying doses to assess its efficacy in reducing inflammation markers compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The results showed comparable or superior efficacy in reducing paw swelling and inflammatory cytokines .
Properties
Molecular Formula |
C20H13BrClN3OS2 |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H13BrClN3OS2/c21-13-2-1-3-15(8-13)25-17(26)10-28-20-18-16(9-27-19(18)23-11-24-20)12-4-6-14(22)7-5-12/h1-9,11H,10H2,(H,25,26) |
InChI Key |
NFOOKPQMPXNABK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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